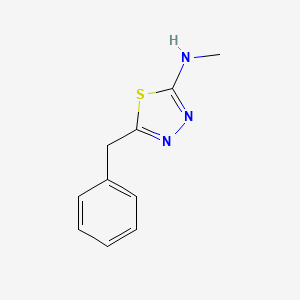

5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has captured the attention of medicinal chemists for decades. nih.gov Its importance stems from its presence in numerous biologically active compounds and its utility as a building block for designing new therapeutic agents. rsc.orgnih.gov

The history of thiadiazoles dates back to the late 19th century, with the first description attributed to Fischer in 1882. nih.gov However, the systematic exploration of their pharmacological potential gained momentum in the mid-20th century. A key milestone was the development of acetazolamide, a diuretic and carbonic anhydrase inhibitor derived from the 1,3,4-thiadiazole scaffold. rsc.org

The thiadiazole ring, particularly the 1,3,4-isomer, is a privileged structure in drug discovery due to its broad spectrum of pharmacological activities. mdpi.comresearchgate.net The presence of the sulfur atom and the nitrogen atoms in the ring contributes to its metabolic stability and ability to participate in crucial biological interactions. isres.orgmdpi.com The pharmacological importance of this scaffold is underscored by the diverse activities exhibited by its derivatives.

Table 1: Selected Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Pharmacological Activity | Description | Reference(s) |

| Antimicrobial | Activity against various bacterial and fungal strains, including resistant ones. | mdpi.comrsc.orgresearchgate.netgavinpublishers.com |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | nih.govresearchgate.netmdpi.comnih.gov |

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of enzymes like cyclooxygenase (COX). | rsc.orgresearchgate.netnih.gov |

| Antiviral | Activity against various viruses, including HIV. | mdpi.comnih.gov |

| Anticonvulsant | Efficacy in controlling seizures. | mdpi.comnih.govnih.gov |

| Antitubercular | Inhibition of Mycobacterium tuberculosis strains. | mdpi.comnih.gov |

| Antidiabetic | Potential to manage diabetes, for instance, by inhibiting enzymes like α-glucosidase. | rsc.orgnih.gov |

| Neuroprotective | Activity as inhibitors of enzymes like acetylcholinesterase, relevant to Alzheimer's disease. | mdpi.comresearchgate.net |

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to medicinal chemistry. rroij.com Over 85% of all biologically active chemical compounds contain a heterocyclic ring. Their significance is rooted in several key characteristics:

Structural Diversity : Heterocycles provide a vast array of molecular frameworks that can be modified to achieve specific biological effects. mdpi.com

Physicochemical Properties : The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric properties. rroij.comjchr.org This influences critical drug-like characteristics such as solubility, lipophilicity, and metabolic stability. rroij.com

Biological Interactions : The heteroatoms in these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. rroij.com

Bioisosterism : Heterocyclic rings often serve as bioisosteres for other chemical groups. rroij.com For example, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acids, which allows its derivatives to potentially interfere with processes like DNA replication. mdpi.com This principle allows medicinal chemists to replace parts of a molecule to optimize its potency and selectivity while potentially reducing toxicity. rroij.comfrontiersin.org

Overview of 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine and its Derivatives

This compound is part of the broad family of 2,5-disubstituted 1,3,4-thiadiazoles. nih.gov Research into this specific compound and its close analogs explores how modifications to the benzyl (B1604629) and N-methylamine substituents affect its biological activity.

Thiadiazole analogs can be classified based on the isomer of the core ring and the nature of the substituents. This compound belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles. The diversity within this class is generated by varying the chemical groups at these two positions.

Table 2: Structural Classification and Examples of 1,3,4-Thiadiazole Analogs

| Classification | General Structure | Example Compound | Key Feature | Reference(s) |

| 2-Amino-5-substituted | An amino group at C2 and a variable substituent (R) at C5. | 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) | A primary amine at C2, often a starting point for further derivatization. | nih.govuni.lu |

| 2,5-Disubstituted | Variable substituents (R1 and R2) at both C2 and C5. | This compound | Two points of modification allow for fine-tuning of properties. | evitachem.comnih.gov |

| Fused Heterocycles | The thiadiazole ring is fused with another heterocyclic ring. | Imidazo[2,1-b] rroij.comjchr.orgrroij.comthiadiazole | A rigid, planar ring system with distinct electronic properties. | mdpi.comijpcbs.com |

| Thiadiazole-Sulfonamides | A sulfonamide group attached to the thiadiazole ring. | Acetazolamide | The sulfonamide moiety is crucial for its carbonic anhydrase inhibitory activity. | nih.gov |

Research on this compound and its derivatives is multifaceted, exploring their synthesis and potential therapeutic applications. One significant area of investigation is in the field of neurodegenerative diseases. A study reported the synthesis of several 5-benzyl-1,3,4-thiadiazole derivatives and evaluated their potential as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease. researchgate.net

The compound has also garnered attention for its potential as an anticancer agent. evitachem.com This aligns with the broader research into 1,3,4-thiadiazoles as anticancer agents, which often target specific kinases involved in cell growth and proliferation. mdpi.comnih.gov Furthermore, the 1,3,4-thiadiazol-2-amine nucleus has been shown to be a critical component in developing selective kinase inhibitors. For instance, replacing a thiazole (B1198619) ring with a 1,3,4-thiadiazol-2-amine nucleus was found to powerfully switch the selective inhibition of an investigational compound toward GSK-3β kinase, an important target in various diseases. acs.org

Emerging research also focuses on novel synthetic methodologies. For example, the synthesis of a closely related analog, 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, has been achieved using Mn(II) catalysis, highlighting efforts to develop more efficient and environmentally benign chemical reactions. researchgate.net These investigations into synthesis, kinase inhibition, and neuroprotective activities represent the evolving landscape for this specific class of thiadiazole derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38376-38-4 |

|---|---|

Molecular Formula |

C10H11N3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H11N3S/c1-11-10-13-12-9(14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |

InChI Key |

JGWQKFVLLRPMGL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives. These methods often begin from simple, commercially available starting materials and proceed through various cyclization strategies.

Cyclization Reactions involving Thiosemicarbazides

A prevalent and efficient route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their precursors. researchgate.net This method is widely employed due to its reliability and the accessibility of the starting materials. The general mechanism initiates with a nucleophilic attack by the nitrogen of the thiosemicarbazide (B42300) on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring. researchgate.net

Dehydrocyclization is a classical and robust method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. This approach typically involves the acylation of thiosemicarbazide with a suitable carboxylic acid, such as phenylacetic acid to introduce the benzyl (B1604629) group, followed by acid-catalyzed cyclodehydration. nih.gov

Common dehydrating agents include strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). nih.govraparinuni2024.org For instance, 4-substituted benzoyl thiosemicarbazides can be dehydrocyclized by heating in concentrated sulfuric acid to yield the corresponding 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. nih.gov Similarly, a mixture of a carboxylic acid and thiosemicarbazide can be heated in the presence of POCl₃ to achieve cyclodehydration. raparinuni2024.org The reaction proceeds by forming an acylthiosemicarbazide intermediate which then undergoes intramolecular cyclization with the elimination of a water molecule.

Table 1: Dehydrating Agents for Thiosemicarbazide Cyclization

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Concentrated H₂SO₄ | Heating (60-70°C) | nih.gov |

| Phosphorus Oxychloride (POCl₃) | Heating (80-90°C) | raparinuni2024.org |

| Polyphosphoric Acid (PPA) | Heating | nih.gov |

To improve efficiency and reduce the use of harsh or toxic reagents, one-pot synthesis methods have been developed. researchgate.netnih.govsemanticscholar.org A notable example is the use of polyphosphate ester (PPE) as a mild and effective condensing agent for the reaction between a carboxylic acid and thiosemicarbazide. researchgate.netnih.govmdpi.com This reaction can be performed under relatively mild conditions, typically at temperatures not exceeding 85°C. nih.gov

The process involves heating the carboxylic acid and thiosemicarbazide in a solvent like chloroform (B151607) with a sufficient amount of PPE. mdpi.com The reaction proceeds through the in-situ formation of the acylated thiosemicarbazide, which then undergoes cyclodehydration facilitated by the PPE to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov This method avoids the use of highly corrosive reagents like POCl₃. researchgate.netnih.gov Research has shown that using at least 20g of PPE for every 5 mmol of carboxylic acid is necessary for the reaction to proceed effectively. mdpi.com

Alternative Thiadiazole Ring Formation Pathways

Beyond the direct cyclization of pre-acylated thiosemicarbazides, other pathways exist for constructing the 1,3,4-thiadiazole core. One common alternative involves the oxidative cyclization of thiosemicarbazones. raparinuni2024.org Thiosemicarbazones, formed by the condensation of an aldehyde (like phenylacetaldehyde) with thiosemicarbazide, can be cyclized using oxidizing agents such as ferric chloride (FeCl₃) or iron(III) ammonium (B1175870) sulfate (B86663). raparinuni2024.orggrowingscience.com

Another versatile approach is the reaction of acyl hydrazides with isothiocyanates. researchgate.net This method first forms a 1,4-disubstituted thiosemicarbazide intermediate, which can then be cyclized to yield 2,5-disubstituted-1,3,4-thiadiazoles. researchgate.net Furthermore, transition-metal-free methods have been developed, such as the condensation of thiosemicarbazide with aldehydes followed by an iodine-mediated oxidative C-S bond formation, which provides an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Derivatization and Functionalization of the 5-Benzyl-1,3,4-thiadiazol-2-amine (B98803) Scaffold

Once the 5-benzyl-1,3,4-thiadiazol-2-amine core is synthesized, the exocyclic amino group offers a prime site for further chemical modification to produce a variety of derivatives, including the target N-methylated compound. nih.gov

Introduction of N-Methyl Group and Related Substituents

The introduction of an N-methyl group onto the 2-amino position of the thiadiazole ring can be approached in two primary ways: by building the ring with the methyl group already in place or by direct methylation of the pre-formed 2-amino-1,3,4-thiadiazole.

One synthetic strategy involves using a pre-alkylated starting material. For example, 5-alkyl-2-methylamino-1,3,4-thiadiazoles can be prepared by reacting a suitable carboxylic acid with 4-methylthiosemicarbazide (B147232) in a dehydrating medium like polyphosphoric acid and sulfuric acid. nih.gov This method directly incorporates the N-methyl group into the final structure.

Direct alkylation of the 2-amino-1,3,4-thiadiazole presents a more complex challenge due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogens. Methylation studies on 2-amino-5-benzoyl-1,3,4-thiadiazoles have shown that reaction with alkylating agents like methyl iodide or dimethyl sulfate can lead to a mixture of products, with methylation occurring at both the exocyclic amino nitrogen and the ring nitrogen at the 3-position. semanticscholar.org The regioselectivity of this reaction is influenced by the specific reagents and conditions used. semanticscholar.orgnih.gov For instance, alkylation of 2-acylamino-1,3,4-thiadiazoles under basic conditions has been shown to occur specifically at the ring nitrogen (N-3). researchgate.net Therefore, achieving selective N-methylation on the exocyclic amine of 5-benzyl-1,3,4-thiadiazol-2-amine would likely require careful optimization of the reaction conditions or the use of protecting group strategies to block other reactive sites.

Table 2: Mentioned Compounds

| Compound Name | Structure |

|---|---|

| 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine | C₁₀H₁₁N₃S |

| Phenylacetic acid | C₈H₈O₂ |

| Thiosemicarbazide | CH₅N₃S |

| Polyphosphate Ester (PPE) | (C₂H₅O(PO₂)OH)n |

| Phosphorus oxychloride | POCl₃ |

| Sulfuric acid | H₂SO₄ |

| Phenylacetaldehyde | C₈H₈O |

| Ferric chloride | FeCl₃ |

| Iron(III) ammonium sulfate | FeNH₄(SO₄)₂·12H₂O |

| Isothiocyanate | R-N=C=S |

| 4-Methylthiosemicarbazide | C₂H₇N₃S |

| Methyl iodide | CH₃I |

Modifications at the 5-Position (e.g., Benzyl Substitutions, Phenylacetic Acid Derivatives)

Modifications at the 5-position of the 1,3,4-thiadiazole nucleus are crucial for modulating the biological efficacy of the resulting compounds. The introduction of a benzyl group or derivatives of phenylacetic acid at this position has been a common strategy to enhance the therapeutic potential.

The synthesis of 5-substituted-1,3,4-thiadiazoles often begins with the cyclization of thiosemicarbazides with various reagents. sbq.org.br A general and efficient method involves the reaction of a carboxylic acid with thiosemicarbazide. nih.gov For instance, starting from phenylacetic acid derivatives, novel 5-benzyl-1,3,4-thiadiazole compounds can be synthesized. researchgate.net One reported synthesis involves the dropwise addition of phosphorus oxychloride (POCl₃) to a mixture of a phenylacetic acid derivative and thiosemicarbazide, followed by heating and subsequent reflux after the addition of water. mdpi.com The resulting 5-benzyl-1,3,4-thiadiazol-2-amine can then be further modified.

The nature and position of substituents on the benzyl ring play a significant role in the compound's activity. For example, the presence of an electron-withdrawing group like a halogen (F, Cl, Br) at the para position of the aromatic ring linked to the C-5 position can be crucial for antibacterial and antifungal activities. sbq.org.br In a study on acetylcholinesterase inhibitors, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole demonstrated moderate activity. researchgate.net

Table 1: Examples of Modifications at the 5-Position

| Starting Material | Reagent | Resulting Moiety at 5-Position | Reference |

| Phenylacetic acid derivatives | Thiosemicarbazide, POCl₃ | Substituted benzyl | researchgate.netmdpi.com |

| 4-Bromophenylacetic acid | Thiosemicarbazide, POCl₃ | 4-Bromobenzyl | researchgate.net |

Reactions at the 2-Amine Position (e.g., Carbamate Formation, Acetylation, Mannich Bases, Triazole Moieties)

The 2-amino group of the 1,3,4-thiadiazole ring serves as a versatile handle for a variety of chemical transformations, leading to diverse derivatives with a wide range of pharmacological properties.

Carbamate Formation and Acetylation: The nucleophilic nature of the 2-amino group allows for straightforward acylation and carbamoylation reactions. Acetylation can be achieved using acetylating agents, while carbamates can be formed by reacting the amine with appropriate chloroformates or isocyanates. These modifications can influence the compound's lipophilicity and hydrogen bonding capabilities.

Mannich Bases: The reaction of 2-amino-1,3,4-thiadiazoles with formaldehyde (B43269) and a suitable primary or secondary amine leads to the formation of N-Mannich bases. nih.gov This three-component reaction is a powerful tool for introducing a variety of aminomethyl substituents at the 2-position. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole has been used to synthesize Schiff-Mannich bases by reacting it with an aldehyde and an amine-containing compound like indole. jmchemsci.com These reactions are typically carried out in a protic solvent like ethanol (B145695) at room temperature or with gentle heating. nih.govijpcbs.com

Triazole Moieties: The 2-amino group can also be a precursor for the construction of fused or linked heterocyclic systems, such as triazoles. The synthesis of 1,2,4-triazoles can be achieved from thiosemicarbazide intermediates, which are also precursors for 1,3,4-thiadiazoles. nih.govencyclopedia.pub Hybrid molecules containing both 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized, often exhibiting interesting biological activities. nih.govmdpi.com

Table 2: Reactions at the 2-Amine Position

| Reaction Type | Reagents | Resulting Functional Group/Moiety | Reference |

| Mannich Base Formation | Formaldehyde, Primary/Secondary Amine | Aminomethyl | nih.govjmchemsci.com |

| Schiff Base Formation | Aldehydes | Imine | jocpr.com |

| Triazole Formation | (From thiosemicarbazide precursor) | Triazole | nih.govencyclopedia.pub |

Incorporation into Hybrid Structures (e.g., Benzimidazole-linked, Thiadiazine-thione)

To explore new chemical space and potentially discover compounds with enhanced or novel biological activities, the 5-benzyl-1,3,4-thiadiazole scaffold can be incorporated into larger, hybrid molecular structures.

Benzimidazole-linked Hybrids: Benzimidazole (B57391) is another privileged heterocyclic motif in medicinal chemistry. Linking the 1,3,4-thiadiazole ring to a benzimidazole core has yielded compounds with a range of biological activities. ajgreenchem.comnih.govnih.gov The synthesis of these hybrids often involves the reaction of a functionalized benzimidazole, such as 2-(chloromethyl)-1H-benzo[d]imidazole, with a suitable 1,3,4-thiadiazole derivative. nih.govresearchgate.net For example, 5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine can be synthesized by reacting 2-(chloromethyl)-1H-benzo[d]imidazole with 5-amino-1,3,4-thiadiazole-2-thiol. nih.gov Further derivatization, such as amide bond formation, can then be carried out. nih.gov

Thiadiazine-thione Hybrids: Fusing the 1,3,4-thiadiazole ring with other sulfur- and nitrogen-containing heterocycles can lead to novel scaffolds. A series of 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group has been synthesized and shown to possess antimicrobial activities. nih.gov The reaction of N,N'-disubstituted hydrazinecarbothioamides with reagents like tetrachloro-1,4-benzoquinone can lead to the formation of benzo sbq.org.brnih.govnih.govthiadiazine derivatives alongside 1,3,4-thiadiazoles. nih.gov

Table 3: Examples of Hybrid Structures

| Hybrid Structure Type | Key Synthetic Step | Resulting Hybrid Scaffold | Reference |

| Benzimidazole-linked | Nucleophilic substitution with functionalized benzimidazole | Benzimidazole-thiadiazole | ajgreenchem.comnih.govnih.govresearchgate.net |

| Thiadiazine-thione | Cyclocondensation reactions | 1,3,5-Thiadiazine-2-thione-thiadiazole | nih.gov |

| Benzo sbq.org.brnih.govnih.govthiadiazine | Reaction with tetrachloro-1,4-benzoquinone | Benzo sbq.org.brnih.govnih.govthiadiazine | nih.gov |

Elucidation of Reaction Mechanisms in Derivatization

Understanding the reaction mechanisms involved in the derivatization of the 1,3,4-thiadiazole core is essential for optimizing reaction conditions and predicting product outcomes. The formation of the 1,3,4-thiadiazole ring itself from thiosemicarbazide and a carboxylic acid is proposed to proceed through a nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration and subsequent cyclization initiated by the sulfur atom. sbq.org.br

In the synthesis of benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives, the proposed reaction scheme involves a multi-step process that can be tailored to produce a library of compounds for screening. ajgreenchem.com Mechanistic studies on the synthesis of 1,3,4-thiadiazoles from acyl hydrazines and elemental sulfur suggest a plausible reaction pathway that can be investigated through control reactions. researchgate.net

Synthetic Yield Optimization and Scalability Considerations

For any promising compound to move forward in the drug discovery and development pipeline, the optimization of its synthetic yield and the scalability of the synthesis are critical considerations. Many reported syntheses of 1,3,4-thiadiazole derivatives achieve good to excellent yields. For example, the synthesis of benzimidazole-thiadiazole derivatives has been reported with yields ranging from 55% to 84% depending on the specific step and derivative. ajgreenchem.com

Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Activity Studies of 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Derivatives

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold are recognized for their extensive antimicrobial properties. nih.gov The nature of the substituent on the thiadiazole nucleus plays a crucial role in determining the antimicrobial efficacy. nih.gov

Derivatives of 5-benzyl-1,3,4-thiadiazole have demonstrated notable efficacy against a range of bacteria. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and assessed for their antibacterial action. nih.govscispace.com Certain compounds in this series showed high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable or superior to reference drugs like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.govscispace.com

The structure-activity relationship (SAR) studies indicated that both the benzyl (B1604629) unit's structure and the sulfur (S) or sulfonyl (SO2) linker significantly influence the antibacterial activity. nih.govscispace.com For instance, against S. epidermidis, some derivatives were 8- to 16-fold more active than the reference drugs. scispace.com Research has also highlighted that the introduction of specific substituents can enhance activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). acs.orgacs.org

| Compound Type | Bacterial Strain | Activity/Efficacy (MIC or EC50) | Reference |

|---|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) ciprofloxacin analog | S. aureus | 0.5–2 µg/mL | scispace.com |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) ciprofloxacin analog | S. epidermidis | 0.03–1 µg/mL | scispace.com |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] nih.govacs.orgnih.govthiadiazole derivative (Compound 11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 0.74 mg/L | acs.org |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] nih.govacs.orgnih.govthiadiazole derivative (Compound 8) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 1.58 mg/L | acs.org |

| 1,3,4-Thiadiazole derivative with amide moiety (Compound 30) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 1.8 mg/L | acs.org |

| 1,3,4-Thiadiazole derivative with amide moiety (Compound 30) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 2.1 mg/L | acs.org |

The antifungal potential of 1,3,4-thiadiazole derivatives has been a subject of extensive research. nih.gov Studies have shown that these compounds exhibit a broad spectrum of activity against various fungal pathogens. rsc.org For instance, certain derivatives have shown significant efficacy against multiple Candida species, which are a major cause of invasive fungal infections. nih.gov

One study detailed the synthesis of a series of 1,3,4-thiadiazole derivatives (3a–3l) and their evaluation against eight Candida species. nih.gov Compounds 3k (bearing a 2,4-difluorophenyl group) and 3l (bearing a 2,4-dichlorophenyl group) were particularly potent. nih.gov Compound 3l was the most active against C. albicans ATCC 10231 with a minimum inhibitory concentration (MIC) of 5 µg/mL. nih.gov Both 3k and 3l also showed notable activity against C. crusei, C. glabrata, and C. famata. nih.gov In another study, N-[3-aryl-5-(3-dimethylamino-acryloyl)-3H- nih.govacs.orgnih.gov-thiadiazol-2-ylidene]-benzamides demonstrated high antifungal potency, although their effectiveness against Candida albicans was limited. nih.gov

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3l (2,4-dichlorophenyl derivative) | Candida albicans ATCC 10231 | 5 | nih.gov |

| Compound 3l (2,4-dichlorophenyl derivative) | Candida crusei ATCC 6258 | 10 | nih.gov |

| Compound 3l (2,4-dichlorophenyl derivative) | Candida glabrata ATCC 2001 | 10 | nih.gov |

| Compound 3k (2,4-difluorophenyl derivative) | Candida albicans ATCC 10231 | 10 | nih.gov |

| Compound 3k (2,4-difluorophenyl derivative) | Candida crusei ATCC 6528 | 10 | nih.gov |

The antimicrobial action of 1,3,4-thiadiazole derivatives is thought to be linked to the toxophoric –N=C–S moiety within the heterocyclic ring. nih.gov This functional group is considered crucial for their broad range of biological activities. nih.gov

For antifungal action, a prominent hypothesis involves the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane. Research on potent 1,3,4-thiadiazole derivatives suggests they may act by inhibiting the fungal 14-α-sterol demethylase enzyme, a key player in the ergosterol biosynthesis pathway. nih.gov Docking studies have supported this hypothesis by showing favorable interactions between the thiadiazole compounds and the active site of this enzyme. nih.gov

In the context of antibacterial mechanisms, particularly against plant pathogens, the protective activity of some derivatives has been associated with the enhancement of the host plant's defense mechanisms. This includes increased activities of defense-related enzymes and the upregulation of proteins involved in metabolic pathways like glycolysis/gluconeogenesis. acs.org

Anticancer / Cytotoxic Activity Research of this compound Derivatives

The 1,3,4-thiadiazole scaffold is a recurring motif in the design of novel anticancer agents. nih.gov

Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. Research has consistently shown their potential to inhibit the proliferation of breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. nih.govnih.govdmed.org.ua

For example, a study on N-(5-methyl- nih.govacs.orgnih.govthiadiazol-2-yl)-propionamide demonstrated significant growth-inhibitory action against HepG2, HL-60 (leukemia), and MCF-7 cells. dmed.org.ua The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive, with an IC50 value of 9.4 µg/mL. dmed.org.ua The antiproliferative activity of this compound decreased in the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua

Another investigation into a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed a wide range of anticancer activity. nih.gov The IC50 values for these compounds against MCF-7 cells ranged from 2.34 to 91.00 µg/mL, and against HepG2 cells, the range was 3.13 to 44.87 µg/mL. nih.gov Furthermore, a novel 1,3,4-thiadiazole derivative bearing a p-tolyl sulfonamide moiety (compound 3) showed remarkable potency against MCF-7, HepG2, HCT116 (colon), and A549 (lung) cancer cells, with greater activity than the starting material and the control drug, Staurosporine.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(5-methyl- nih.govacs.orgnih.govthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | dmed.org.ua |

| N-(5-methyl- nih.govacs.orgnih.govthiadiazol-2-yl)-propionamide | MCF-7 (Breast) | 97.6 µg/mL | dmed.org.ua |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4e) | MCF-7 (Breast) | 2.34 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i) | HepG2 (Liver) | 3.13 µg/mL | nih.gov |

| Cinnamic acid with a 1,3,4-thiadiazole ring (Compound 22) | MCF-7 (Breast) | 0.28 µg/mL | nih.gov |

| Cinnamic acid with a 1,3,4-thiadiazole ring (Compound 22) | A549 (Lung) | 0.52 µg/mL | nih.gov |

Several molecular mechanisms have been proposed to explain the cytotoxic effects of 1,3,4-thiadiazole derivatives. One identified mechanism is the inhibition of carbonic anhydrase (CA). Specifically, certain derivatives have been shown to selectively inhibit the tumor-associated human carbonic anhydrase isoforms IX and XII. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival. The selectivity for tumor-associated CA isoforms over off-target cytosolic isoforms suggests a potential for a better safety profile.

Another proposed mechanism involves the disruption of cellular energy metabolism. Some studies have indicated that these compounds can inhibit mitochondrial lactate (B86563) dehydrogenase enzymes, which are crucial for anaerobic glycolysis, a pathway often upregulated in cancer cells. nih.gov

Furthermore, interaction with tubulin has been suggested as a mode of action for some 1,3,4-thiadiazole derivatives. nih.gov By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Molecular docking studies have been employed to investigate the interaction between these inhibitors and tubulin. nih.gov

Molecular Mechanisms of Cytotoxicity

Cell Cycle Arrest Induction

Derivatives of 1,3,4-thiadiazole have been shown to interfere with the normal progression of the cell cycle in cancer cells, a crucial mechanism for inhibiting tumor growth. Studies on various cancer cell lines demonstrate that these compounds can induce cell cycle arrest at different phases.

For instance, a new series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were evaluated for their cytotoxic potential. nih.gov Treatment with compound 4e (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide) and 4i (2-(4-benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) resulted in cell cycle arrest at the S and G2/M phases in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, respectively. nih.gov Similarly, another study on novel 1,3,4-thiadiazoles showed that derivative 19 arrested breast cancer cells at the G2/M phase, likely through the inhibition of Cyclin-Dependent Kinase 1 (CDK1). semanticscholar.orgrsc.org In contrast, derivative 6b from the same study significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. semanticscholar.orgrsc.org

| Compound | Cell Line | Affected Cell Cycle Phase |

| Compound 4e | HepG2 | S Phase Arrest |

| Compound 4i | MCF-7 | G2/M Phase Arrest |

| Compound 19 | MCF-7 | G2/M Phase Arrest |

| Compound 6b | MCF-7 | Sub-G1 Increase |

Apoptosis Induction Pathways (e.g., Bax/Bcl-2 Ratio, Caspase Activation)

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of 1,3,4-thiadiazole have been found to trigger this process through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and caspases.

A significant finding is the ability of these compounds to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio makes the mitochondrial membrane more permeable, leading to the release of cytochrome c and the subsequent activation of caspases. In a study involving 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, compounds 4e and 4i caused a significant increase in the Bax/Bcl-2 ratio in both HepG2 and MCF-7 cells. nih.gov This was accompanied by a notable rise in the levels of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov

Further research confirmed these apoptotic mechanisms. One study demonstrated that a specific 1,3,4-thiadiazole derivative, compound 19 , significantly increased early apoptosis in MCF-7 cells to 15%. semanticscholar.orgrsc.org Another investigation into novel benzoxazole (B165842) and thiazole-based compounds, which share structural similarities, highlighted that the most potent compounds led to a 3.86-fold and 2.83-fold increase in Bax levels, respectively, while down-regulating Bcl-2. nih.gov This was correlated with a 6 to 8-fold increase in caspase-3 levels, an executioner caspase responsible for carrying out the final steps of apoptosis. nih.gov

Angiogenesis Inhibition through VEGFR-2 Kinase Modulation

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process, making it a key target for anticancer drugs. mdpi.comnih.gov Several studies have identified 1,3,4-thiadiazole derivatives as potent inhibitors of VEGFR-2 kinase.

A series of novel 5-benzylidene-2,4-thiazolidinediones were designed as angiogenesis inhibitors targeting VEGFR-2. nih.govresearchgate.net Compound 3i from this series exhibited a half-maximal inhibitory concentration (IC50) of 0.5μM against VEGFR-2. nih.govresearchgate.net Another study focused on thiazole (B1198619) derivatives, where compound 4d (a 3-nitrophenylthiazolyl derivative) showed 85.72% inhibition against VEGFR-2, comparable to the standard drug sorafenib (B1663141) (86.93%). mdpi.com This inhibition of VEGFR-2 is a key mechanism by which these compounds can suppress tumor-induced blood vessel formation. mdpi.commdpi.com Research on 1,3,4-thiadiazole-based derivatives also identified compounds 28b and 31a as highly promising, with IC50 values of 0.008 µM and 0.009 µM, respectively, against VEGFR-2, which is slightly more potent than the reference drug pazopanib (B1684535) (IC50 = 0.010 µM). nih.gov

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, ultimately causing cell death. Research into 5-[substituted]-1,3,4-thiadiazol-2-amines has explored their ability to bind to and potentially cleave DNA. growingscience.com Such interactions are fundamental to the cytotoxic activity of many chemotherapeutic agents. growingscience.com While the specific search results did not provide detailed data on DNA cleavage by this compound itself, the broader class of 1,3,4-thiadiazole derivatives is known to be investigated for these properties, suggesting a potential mechanism of action that warrants further study. growingscience.com

Neuropharmacological Activities of this compound Derivatives

Beyond oncology, derivatives of 1,3,4-thiadiazole have shown promise in the field of neuropharmacology, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. evitachem.comtbzmed.ac.ir The 1,3,4-thiadiazole ring is a key feature in various compounds designed as AChE inhibitors. semanticscholar.org

Inhibition Kinetics and Potency (e.g., IC50 values)

The effectiveness of these inhibitors is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A study on novel 5-benzyl-1,3,4-thiadiazole derivatives identified compound 4a (2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole) as a moderate AChE inhibitor with an IC50 value of 33.16 µM. researchgate.net Docking studies suggested that the compound's benzyl group engages in hydrophobic interactions at the catalytic site of AChE. researchgate.net

Other research on different series of 1,3,4-thiadiazole derivatives has yielded even more potent inhibitors. One series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus produced compounds with inhibitory activity in the nanomolar range. tbzmed.ac.ir Specifically, compound 7e , which has a fluorine atom on the meta position of the phenyl ring, was the most active in its series, with an IC50 of 1.82 nM. tbzmed.ac.ir Kinetic studies on similar inhibitors have often shown a mixed-type inhibition pattern, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound/Derivative Series | Target | Potency (IC50) | Reference |

| 4a (2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole) | AChE | 33.16 µM | researchgate.net |

| 7e (meta-fluoro substituted benzamide derivative) | AChE | 1.82 nM | tbzmed.ac.ir |

| 3i (Benzothiazine-thiadiazole hybrid) | AChE | 0.027 µM | semanticscholar.org |

| 3j (Benzothiazine-thiadiazole hybrid) | AChE | 0.025 µM | semanticscholar.org |

| Donepezil (Reference Drug) | AChE | 0.021 µM | semanticscholar.org |

Binding Site Analysis (e.g., Catalytic Active Site Interaction)

The interaction of 1,3,4-thiadiazole derivatives with the catalytic active sites of various enzymes is a key determinant of their biological activity. For instance, in the context of cancer therapy, certain benzothiazole (B30560) hybrids incorporating a 1,3,4-thiadiazole moiety have been designed as dual inhibitors of VEGFR-2 and BRAF kinases. nih.govmdpi.com Molecular docking studies of these hybrids have revealed critical interactions within the ATP-binding pocket of these kinases. nih.gov

A notable interaction involves the formation of hydrogen bonds between the core heteroaromatic system and the catalytic Cys919 residue in the hinge region of VEGFR-2. nih.gov The 1,3,4-thiadiazole motif can act as a bioisostere for the central phenyl ring of established inhibitors like sorafenib, contributing to the binding affinity. nih.govmdpi.com The flexibility of linkers, such as a methylene (B1212753) group in an acetamide (B32628) structure, can enhance the binding affinity towards both VEGFR-2 and BRAF. nih.govmdpi.com

In a different context, the replacement of a thiazole ring with a 1,3,4-thiadiazol-2-amine nucleus in a series of 7-azaindole-based inhibitors was found to switch the selectivity of inhibition from Fyn kinase to GSK-3β. acs.org This highlights the significant role of the thiadiazole ring in directing the interaction with specific kinase binding sites. acs.org The crystal structure of related compounds, such as 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine, reveals a non-planar arrangement between the thiadiazole rings and the central benzene (B151609) ring, which can influence how these molecules fit into and interact with protein binding pockets. researchgate.net

Anticonvulsant Properties

Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticonvulsant agents. nih.govfrontiersin.orgneliti.com

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is commonly evaluated using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govnih.gov For example, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant activity. nih.gov Another study synthesized 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol and found it to have significant anticonvulsant activity in both MES and scPTZ models. researchgate.net

Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring of 5-benzylidene-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones influence their anti-inflammatory activity, a property that can be relevant to anticonvulsant mechanisms. nih.gov Some derivatives have demonstrated protection against seizures at varying doses. For instance, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed 19.64% protection at a 30 mg/kg dose and 64.28% protection at a 300 mg/kg dose in the MES test. frontiersin.orgnih.gov

| Compound | In Vivo Model | Activity/Protection | Reference |

|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES and scPTZ | Significant anticonvulsant activity | researchgate.net |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 19.64% protection at 30 mg/kg; 64.28% protection at 300 mg/kg | frontiersin.orgnih.gov |

| Chlorobenzyl substituted 2-thiobenzyl-1,3,4-thiadiazole derivatives | MES | Potent anticonvulsant activity | nih.gov |

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one} | MES and scPTZ | 85.44% inhibition | frontiersin.org |

The proposed mechanisms for the anticonvulsant action of 1,3,4-thiadiazole derivatives often involve the modulation of neurotransmitter systems and ion channels. frontiersin.org One prominent hypothesis is their ability to enhance GABAergic inhibition in the central nervous system. frontiersin.orgnuph.edu.ua This can occur by preventing the firing of neurons through the release of chloride ions via the GABA-A pathway. frontiersin.org Additionally, some derivatives are thought to act on voltage-gated ion channels. frontiersin.orgresearchgate.net The lipophilicity of these compounds, which can be enhanced by the formation of Schiff bases, is believed to contribute to better anticonvulsant activity. researchgate.net The presence of electron-withdrawing groups on the thiadiazole ring system has also been associated with good anticonvulsant potency. frontiersin.org

Other Significant Biological Activities of this compound Derivatives

Anti-inflammatory Potential

Certain derivatives of 1,3,4-thiadiazole exhibit notable anti-inflammatory properties. neliti.com For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a related amine derivative, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. frontiersin.org Its mechanism of action involves the blockage of inflammatory signaling pathways including JNK, p38 MAPK, MK2, and NF-κB. frontiersin.org In vivo studies have further demonstrated that rectal administration of BMDA can reduce the severity of colitis in animal models. frontiersin.org

Similarly, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to possess moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. nih.gov The primary molecular target for these compounds was identified as COX-1, with docking studies suggesting that the residue Arg 120 in the active site is crucial for their activity. nih.gov

Antioxidant Properties

Research into the antioxidant capabilities of N-methyl-1,3,4-thiadiazol-2-amine derivatives has revealed specific activities in in-vitro systems. A study involving a series of 5-[(2-(substitutedphenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amines demonstrated varied antioxidant potential. nih.gov

Within this series, the assessment of lipid peroxidation inhibition was a key focus. One of the most active derivatives, compound 19b (5-[(2-(p-chlorophenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine), was found to inhibit lipid peroxidation by 28% when tested at a concentration of 10⁻³ M. nih.gov However, the study noted that significant scavenging activity against the superoxide (B77818) radical was not observed for this class of compounds. nih.gov

Table 1: Lipid Peroxidation Inhibition by a Derivative

| Compound | Concentration (M) | Lipid Peroxidation Inhibition (%) |

| 5-[(2-(p-chlorophenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (19b) | 10⁻³ | 28 |

Data sourced from a study on benzimidazole (B57391) derivatives of N-methyl-1,3,4-thiadiazol-2-amine. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, α-Glucosidase, Microsomal EROD)

The inhibitory effects of thiadiazole derivatives have been explored against various enzymes. While extensive data on the direct inhibition of carbonic anhydrase and α-glucosidase by this compound is not detailed in the provided research, studies on structurally related compounds offer insights into their potential interactions.

Specifically, the inhibitory activity against microsomal ethoxyresorufin O-deethylase (EROD), a cytochrome P450-dependent monooxygenase, has been documented for a related benzimidazole derivative. Compound 17c (5-[(2-(phenyl)-1H-benzimidazol-1-yl)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione), which shares a similar structural backbone, was shown to inhibit EROD activity with an IC₅₀ value of 4.5 x 10⁻⁴ M. This potency was found to be slightly better than the specific inhibitor caffeine, which had an IC₅₀ of 5.2 x 10⁻⁴ M under the same conditions. nih.gov

Table 2: Microsomal EROD Inhibition Data

| Compound | IC₅₀ (M) |

| 5-[(2-(phenyl)-1H-benzimidazol-1-yl)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione (17c) | 4.5 x 10⁻⁴ |

| Caffeine (Reference Inhibitor) | 5.2 x 10⁻⁴ |

Data reflects the inhibitory activity of a related triazole-thione derivative on EROD. nih.gov

Studies on other 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against α-glucosidase and various isoforms of carbonic anhydrase. nih.govnih.govresearchgate.netnih.gov However, these studies did not specifically investigate this compound.

Structure Activity Relationship Sar Studies

Influence of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a stable and electron-deficient system, which is relatively inert to electrophilic substitution but activated for nucleophilic substitution at the C-2 and C-5 positions. mdpi.com This characteristic makes it a versatile scaffold for developing bioactive molecules. mdpi.comrsc.org Its biological properties are often attributed to its function as a bioisostere of pyrimidine (B1678525), allowing it to potentially interfere with nucleic acid replication processes. nih.govmdpi.com

The substituent at the C-5 position of the 1,3,4-thiadiazole ring plays a crucial role in determining the compound's biological activity. The nature of this group, whether aromatic, aliphatic, or heterocyclic, can significantly modulate the molecule's potency and selectivity.

For instance, in a series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, the type of aryl group at C-5 had a notable effect. Compounds featuring a para-tolyl or para-methoxyphenyl group at this position showed enhanced cytotoxicity against A549 lung cancer cells compared to other substituted phenyl rings. nih.gov Similarly, another study on anticancer agents found that a 3,4-dichlorophenyl group at the C-5 position resulted in the most potent anti-tubercular activity within the tested series. researchgate.net In contrast, for diuretic activity, compounds with a methyl group at the C-5 position displayed higher activity compared to those with an amino group. mdpi.com

Heterocyclic substitutions at C-5 are also of significant interest. A study on anti-Helicobacter pylori agents revealed that derivatives with a 5-nitrofuran moiety at the C-5 position of the thiadiazole ring demonstrated more promising activity than their 5-nitrothiophene counterparts. nih.gov The introduction of a pyridyl group at C-5, specifically in 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, yielded a promising anticonvulsant compound. nih.gov

The following table summarizes the influence of various C-5 substituents on the biological activity of 1,3,4-thiadiazole derivatives based on findings from different studies.

| C-5 Substituent | Core Structure | Biological Activity | Finding | Reference |

| para-Tolyl | 2-Amido-1,3,4-thiadiazole | Anticancer (A549) | Exhibited favorable effect on anticancer activity. | nih.gov |

| para-Methoxyphenyl | 2-Amido-1,3,4-thiadiazole | Anticancer (A549) | Showed a favorable effect compared to other substituents. | nih.gov |

| 3,4-Dichlorophenyl | 2-Amino-1,3,4-thiadiazole (B1665364) | Anti-tubercular | Led to the most potent activity in the series. | researchgate.net |

| Methyl | 2-Thiol-1,3,4-thiadiazole | Diuretic | Displayed high diuretic activity. | mdpi.com |

| 5-Nitrofuran | 2-(Piperazin-1-yl)-1,3,4-thiadiazole | Anti-H. pylori | More promising activity than the 5-nitrothiophene analog. | nih.gov |

| 4-Pyridyl | 2-(4-chlorophenyl)amino-1,3,4-thiadiazole | Anticonvulsant | Found to be a promising compound in the series. | nih.gov |

The amino group at the C-2 position is a key site for modification, and its substitution pattern significantly affects bioactivity. The presence of an unsubstituted amino group (-NH2) is a common feature in many active 1,3,4-thiadiazole derivatives. rsc.orgnih.gov However, introducing substituents on this nitrogen can lead to enhanced or altered pharmacological profiles.

In the context of anticancer activity, a series of 2-amino-1,3,4-thiadiazole derivatives were evaluated, where substitutions on the amino group were explored. It was found that a compound bearing a propenyl group on the C-2 amino nitrogen exhibited the most potent antiproliferative activity against MCF-7 breast cancer cells. mdpi.com In another study, the replacement of a 2-aminothiazole (B372263) with a 2-amino-1,3,4-thiadiazole nucleus powerfully switched selectivity towards GSK-3β inhibition, highlighting the importance of the thiadiazole core itself. acs.org

Conformational Aspects and Stereochemistry in Bioactivity

The three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets. Conformational analysis and stereochemistry are therefore essential for a complete understanding of SAR. For 1,3,4-thiadiazole derivatives, computational methods like molecular docking are often used to rationalize observed SAR and predict binding modes. nih.gov

In another study, the E-form of (E)-N-phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine was confirmed by X-ray structure analysis, indicating a specific stereochemistry around the C=N double bond that is crucial for its defined structure. nih.gov While not directly about the benzyl (B1604629) linker, this demonstrates that stereochemical control is a vital aspect of the design of bioactive thiadiazoles.

Identification of Pharmacophores and Key Structural Features for Desired Activities

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. The biological activity of derivatives of this heterocycle, including 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine, is intrinsically linked to the nature and position of its substituents. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key structural features and pharmacophores necessary for eliciting specific biological responses.

The fundamental pharmacophoric elements of 2-amino-1,3,4-thiadiazole derivatives are generally considered to be the thiadiazole ring itself, which is a bioisostere of the pyrimidine ring, and the amino group at the C2 position, which can be further substituted. acs.org The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability. researchgate.net The arrangement of a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the nitrogen atoms of the thiadiazole ring) within this core structure is crucial for interaction with various biological targets.

For derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine (B98803), the benzyl group at the C5 position represents a key lipophilic feature that significantly influences the molecule's interaction with target proteins. SAR studies on related compounds have demonstrated that substitutions on this benzyl ring can dramatically impact biological activity. For instance, in a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, the structure of the benzyl unit was found to be a critical determinant of antibacterial activity. nih.gov Similarly, research on 5-benzyl-1,3,4-thiadiazole derivatives as acetylcholinesterase (AChE) inhibitors revealed that substitutions on the benzyl ring affect potency. researchgate.net A 4-bromobenzyl derivative, for example, showed moderate AChE inhibitory activity. researchgate.net

The substitution at the 2-amino position is another critical factor in the SAR of this class of compounds. In studies of 7-azaindole-based inhibitors targeting Fyn and GSK-3β kinases, a benzyl substitution on the amino group of a related aminothiazole scaffold was found to be preferred for activity. acs.org This highlights the importance of the N-benzyl moiety, and by extension, smaller alkyl groups like the N-methyl group in this compound, in modulating the electronic and steric properties of the molecule to fit into specific binding pockets.

The following data tables, derived from studies on analogous compounds, illustrate the impact of structural modifications on biological activity.

Table 1: Acetylcholinesterase Inhibitory Activity of 5-Benzyl-1,3,4-Thiadiazole Derivatives

| Compound | R1 | R2 | IC₅₀ (µM) for AChE |

| 4a | 4-Bromobenzyl | Pyrrolidyl | 33.16 |

| 4b | 4-Bromobenzyl | Piperidyl | > 50 |

| 4c | 4-Bromobenzyl | Morpholinyl | > 50 |

| Tacrine (Reference) | - | - | 0.18 |

| Data sourced from a study on acetylcholinesterase inhibitors. researchgate.net |

Table 2: Antibacterial Activity of N-[5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl] Ciprofloxacin (B1669076) Derivatives

| Compound | R (Substitution on Benzyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. epidermidis |

| 4e | 2-Chloro | 0.06 | 0.06 |

| Ciprofloxacin (Reference) | - | 0.25 | 0.12 |

| Data illustrates the impact of benzyl substitution on antibacterial potency. researchgate.net |

These findings underscore the importance of the benzyl group and the N-substituent as key pharmacophoric features. The benzyl group primarily contributes to hydrophobic interactions and its substitution pattern can fine-tune the electronic and steric profile of the molecule. The N-substituent on the 2-amino group also plays a crucial role in target engagement, where even a small group like methyl can significantly influence the binding affinity and selectivity.

Computational Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis (e.g., AChE, VEGFR-2, other relevant enzymes)

Derivatives of 5-benzyl-1,3,4-thiadiazole have been investigated for their inhibitory potential against several key protein targets.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, AChE is a critical target. Docking studies on 5-benzyl-1,3,4-thiadiazole derivatives have been performed to understand their anti-AChE activity. researchgate.net For instance, the nitrogen atom of the 1,3,4-thiadiazole (B1197879) ring in one such derivative was shown to interact with the catalytic active site of AChE. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. The 1,3,4-thiadiazole motif is recognized as an effective bioisostere for the central phenyl ring of multi-kinase inhibitors like sorafenib (B1663141), which targets VEGFR-2. nih.gov Docking studies reveal that these compounds can bind effectively in the ATP active site of VEGFR-2. nih.govmdpi.com Interactions often involve the formation of hydrogen bonds with crucial amino acid residues in the hinge region, such as Cys919 and Asp1046, which is critical for inhibitory activity. mdpi.comresearchgate.net The benzyl (B1604629) group can further occupy hydrophobic pockets, enhancing binding affinity.

Other Enzymes: The versatility of the thiadiazole scaffold is evident in its interaction with other enzymes. For example, a derivative, N-Benzyl-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine, was studied as a potential inhibitor of the COVID-19 main protease (PDB ID: 6LU7). nih.govresearchgate.net Analysis of the docking data indicated that the presence of the benzyl group on the thiadiazole amine moiety contributed significantly to its good binding efficiency. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

Docking simulations provide quantitative predictions of binding affinity, typically as a docking score in kcal/mol, and a visual model of the binding mode. Lower energy scores suggest more favorable binding. For various 1,3,4-thiadiazole derivatives, these predictions have been crucial in identifying promising candidates for synthesis.

Studies have shown that N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives exhibit docking scores ranging from -5.4 to -8.0 kcal/mol against the COVID-19 main protease. nih.gov The benzyl-substituted version of this compound was noted for its strong binding efficiency. nih.govresearchgate.net Similarly, in studies targeting VEGFR-2, 1,3,4-thiadiazole derivatives have demonstrated favorable binding free energies, underscoring their potential as stable inhibitors. mdpi.com These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, interactions with amino acids like GLU166, LEU141, CYS145, and GLY143 have been observed for thiadiazole compounds docked into the 6LU7 protease. researchgate.net

Table 1: Predicted Binding Affinities of Thiadiazole Derivatives Against Various Protein Targets

| Compound Series | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease | 6LU7 | -5.4 to -8.0 | nih.govresearchgate.net |

| 1,3,4-Thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | - | up to -9.0 | mdpi.com |

| 1,2,3-Triazole-Uracil Hybrids | VEGFR-2 | - | - | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules.

Electronic Structure Analysis

DFT studies on related 1,3,4-thiadiazole structures provide insights into their molecular geometry and electronic distribution. researchgate.netscielo.br The planarity of the 1,3,4-thiadiazole ring is a key structural feature confirmed by these calculations, with dihedral angles close to zero. acs.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energies of these orbitals and the gap between them determine the molecule's electronic properties and reactivity. For 1,3,4-thiadiazole derivatives, the negative energy values of both HOMO and LUMO indicate molecular stability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of a molecule; a smaller gap implies higher reactivity.

Reactivity Predictions (e.g., Electrophilic/Nucleophilic Attack)

The distribution of HOMO and LUMO across the molecule helps predict its reactive sites.

Nucleophilic Attack: The LUMO is associated with electron affinity, and its location highlights the regions most susceptible to attack by nucleophiles.

Electrophilic Attack: The HOMO is associated with ionization potential, and its location indicates the sites most likely to be attacked by electrophiles.

For the 1,3,4-thiadiazole ring system, these calculations can map out the electron density and electrostatic potential, providing a guide to how the molecule will interact in chemical reactions. This information is valuable for designing synthetic pathways and understanding potential metabolic transformations. acs.org

In Silico ADME/Tox Predictions

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico tools provide rapid, early-stage assessment of these parameters.

Studies on N-substituted-1,3,4-thiadiazol-2-amine derivatives have utilized web-based platforms like SwissADME and ProTox-II to predict their drug-likeness and toxicity profiles. nih.govresearchgate.netidaampublications.in These predictions are often based on physicochemical properties such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors, which are evaluated against established criteria like Lipinski's Rule of Five.

For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines, which included a benzyl derivative (IIc), in silico analysis showed that all compounds fell within the acceptable region for good absorption. researchgate.net Notably, the analysis of docking and toxicity data for this series revealed that the substitution with a benzyl group was not only responsible for good binding efficiency but also for making the compound predicted to be inactive in terms of organ toxicity (hepatotoxicity) and other toxicity endpoints like carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity. researchgate.net

Table 2: Predicted ADME/Tox Properties for a Representative Benzyl-Thiadiazole Derivative (Compound IIc)

| Parameter | Predicted Value/Activity | Significance | Reference |

|---|---|---|---|

| ADME | |||

| GI Absorption | High | Good oral bioavailability | researchgate.net |

| BBB Permeability | No | Reduced risk of CNS side effects | researchgate.net |

| Lipinski's Rule | 0 Violations | Drug-likeness | researchgate.net |

| Toxicity | |||

| Hepatotoxicity | Inactive | Low risk of liver damage | researchgate.net |

| Carcinogenicity | Inactive | Low risk of causing cancer | researchgate.net |

| Immunotoxicity | Inactive | Low risk of immune system damage | researchgate.net |

| Mutagenicity | Inactive | Low risk of genetic mutation | researchgate.net |

Assessment of Drug-Likeness and Pharmacokinetic Properties

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug with respect to properties like absorption, distribution, metabolism, and excretion (ADME). Computational models are frequently used to predict these pharmacokinetic parameters.

Several studies on 1,3,4-thiadiazole derivatives utilize in-silico tools to predict their ADME properties. nih.govmdpi.com These predictions are often based on established guidelines such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). mspsss.org.ua For 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine, the predicted molecular descriptors (see section 5.3.2) largely fall within these favorable ranges, indicating a good potential for drug-likeness.

Table 1: Predicted Drug-Likeness and Pharmacokinetic Profile of this compound based on Lipinski's Rule of Five

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 205.28 g/mol chemsrc.com | Yes (< 500) |

| LogP | 1.59 chemsrc.com | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

Prediction of Molecular Descriptors (e.g., TPSA, LogP, H-Donors/Acceptors, Rotatable Bonds)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to computational drug design and the prediction of a compound's pharmacokinetic and pharmacodynamic behavior.

For this compound, key molecular descriptors have been calculated and reported. The topological polar surface area (TPSA), which correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration, is a critical descriptor. The octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity, affecting its solubility and membrane permeability. The number of hydrogen bond donors and acceptors influences binding interactions and solubility, while the count of rotatable bonds indicates molecular flexibility, which can impact target binding.

Table 2: Key Molecular Descriptors for this compound

| Molecular Descriptor | Value | Significance |

| Molecular Formula | C₁₀H₁₁N₃S chemsrc.com | Defines the elemental composition. |

| Molecular Weight | 205.28 g/mol chemsrc.com | Influences absorption and diffusion. |

| Topological Polar Surface Area (TPSA) | 69.28 Ų chemsrc.com | Predicts drug transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 1.59 chemsrc.com | Measures lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |

| Rotatable Bonds | 3 | Indicates molecular flexibility. |

De Novo Drug Design Strategies Utilizing the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is recognized as a versatile and privileged scaffold in medicinal chemistry. researchgate.net Its favorable physicochemical properties and ability to engage in various biological interactions make it an excellent starting point for de novo drug design—the computational creation of novel molecular structures with desired properties. researchgate.netnih.gov

Several strategies leverage the thiadiazole scaffold for designing new therapeutic agents:

Scaffold-Based Generative Models: Advanced computational tools, such as DeepScaffold, can generate novel molecules that retain a specific core structure, like the thiadiazole ring. nih.gov These models learn the chemical rules for adding atoms and bonds to a given scaffold to create libraries of new compounds with potentially high affinity for a specific biological target. nih.gov

Molecular Hybridization: This strategy involves combining the thiadiazole scaffold with other known pharmacophores to create hybrid molecules with enhanced or novel biological activities. johnshopkins.edu For instance, researchers have synthesized hybrids of 1,3,4-thiadiazole and indolin-2-one, another important anticancer scaffold, to develop potent kinase inhibitors. nih.gov This approach has proven successful in developing derivatives targeting enzymes like VEGFR-2. rsc.org

Structure-Activity Relationship (SAR) Guided Design: Computational docking studies on existing thiadiazole derivatives help elucidate key structural requirements for biological activity. researchgate.netmdpi.com For example, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives revealed that a benzyl group on the amine was crucial for good binding efficiency to the COVID-19 main protease. nih.gov This information guides the rational design of new analogs with improved potency and selectivity. The reactivity of the amine group on the 2-amino-1,3,4-thiadiazole (B1665364) moiety makes it a particularly good anchor for derivatization in designing future pharmacologically active compounds. nih.gov

The 1,3,4-thiadiazole framework's prevalence in a wide array of pharmaceuticals underscores its significance, and its continued use in computational design strategies is expected to yield significant advances in developing new therapeutic substances. researchgate.net

Advanced Characterization Techniques in Thiadiazole Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized thiadiazole derivatives. ijsrem.com By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise structure. evitachem.com

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of thiadiazole derivatives, signals are observed in distinct regions corresponding to the different types of protons. For closely related 5-benzyl-1,3,4-thiadiazole compounds, aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.23–7.35 ppm. researchgate.net The methylene (B1212753) bridge protons (-CH₂-) connecting the phenyl ring to the thiadiazole core are characteristically observed as a singlet around 4.29 ppm. researchgate.net Protons of the amino group (-NH₂) on the thiadiazole ring are often seen as a broad singlet at approximately 7.35 ppm, which is exchangeable with D₂O. researchgate.net For the N-methylated target compound, an additional singlet corresponding to the methyl protons (-CH₃) would be expected.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a representative analog, 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine, the carbon atoms of the thiadiazole ring are observed at characteristic chemical shifts, with the C=N carbon appearing around 169.9 ppm and the C-S carbon at 149.4 ppm. researchgate.net The carbons of the benzyl group's aromatic ring typically resonate between 128.1 and 137.3 ppm, while the methylene bridge carbon (-CH₂) gives a signal around 38.3 ppm. researchgate.net

Table 1: Illustrative NMR Data for a Related Thiadiazole Analog Data for 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine researchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.23–7.27 | Aromatic protons (CH) |

| 4.29 | Methylene protons (2CH₂) | |

| 7.35 | Amino protons (2NH₂) | |

| ¹³C NMR | 169.9 | Thiadiazole ring (C=N) |

| 149.4 | Thiadiazole ring (C-S) | |

| 128.1–137.3 | Aromatic carbons (CH) |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectra of related 5-aryl-1,3,4-thiadiazole-2-amine derivatives, characteristic absorption bands confirm the presence of key structural features.

A sharp band corresponding to the N-H stretch of the amine group is typically observed around 3240-3260 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the benzyl group appear in the region of 3020–3090 cm⁻¹. nih.gov The C=N double bond of the thiadiazole ring gives rise to a strong absorption band at approximately 1600-1640 cm⁻¹, while the C=C stretching of the aromatic ring is seen near 1570-1597 cm⁻¹. nih.govdergipark.org.tr

Table 2: Typical IR Absorption Frequencies for Related 1,3,4-Thiadiazole (B1197879) Derivatives nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3240 - 3260 |

| C-H Stretch (Aromatic) | 3020 - 3090 |

| C=O Stretch (Amide linkage in some derivatives) | 1699 - 1705 |

| C=N Stretch (Thiadiazole ring) | 1600 - 1640 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. For example, the calculated monoisotopic mass for the related compound 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) (C₉H₉N₃S) is 191.05171 Da. uni.lu Experimental techniques such as Fast Atom Bombardment (FAB-HRMS) have been used to verify the molecular formula of complex thiadiazole derivatives, where the found mass value closely matches the calculated value. researchgate.net

LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to analyze the purity of the compound and to obtain its mass spectrum. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows the detection of the protonated molecule, [M+H]⁺. For the parent compound 5-benzyl-1,3,4-thiadiazol-2-amine, the predicted m/z for the [M+H]⁺ adduct is 192.05899. uni.lu

X-ray Crystallography and Structural Elucidation

When a suitable single crystal of a compound can be grown, X-ray crystallography provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and three-dimensional conformation. This technique has been applied to several 5-benzyl-1,3,4-thiadiazole derivatives. researchgate.net

X-ray diffraction analysis reveals the precise spatial arrangement of atoms. Studies on the related compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine show that the 1,3,4-thiadiazole ring is essentially planar. nih.gov A key conformational feature is the dihedral angle between the plane of the thiadiazole ring and the plane of the phenyl ring of the benzyl substituent. For the 5-(4-methylphenyl) analog, this angle was determined to be 31.19°. nih.gov This twisting is a common feature in such molecules. Furthermore, thiadiazoles containing amino substituents can potentially exist in different tautomeric forms, and X-ray crystallography is a definitive method for establishing which form exists in the solid state. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine |

| 5-benzyl-1,3,4-thiadiazol-2-amine |

| 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine |

| 5-aryl-1,3,4-thiadiazole-2-amine |

Chromatographic Techniques for Purity and Separation (e.g., TLC, LC)

Chromatography is an indispensable tool in the analysis of 1,3,4-thiadiazole derivatives, allowing for the effective monitoring of reactions, purification of products, and assessment of compound purity.

Thin-Layer Chromatography (TLC) is a commonly used technique for its simplicity and speed in monitoring the progress of chemical reactions. jmchemsci.comnih.gov In the synthesis of various 1,3,4-thiadiazole analogs, TLC is utilized to check the purity of the compounds. rasayanjournal.co.in This is typically performed on silica (B1680970) gel G glass plates. rasayanjournal.co.in After the plate is developed in a suitable solvent system, the separated spots are often visualized using iodine vapors, which serve as a detecting agent. rasayanjournal.co.in The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. For a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, Rf values were determined using various mixtures of benzene (B151609) and acetone (B3395972) as the mobile phase to confirm the purity of the synthesized molecules. rasayanjournal.co.in Throughout the synthesis of related thiadiazole compounds, reactions are often monitored using TLC to ensure their completion. jmchemsci.comnih.gov Visualization can also be achieved by illumination with short-wavelength ultraviolet (UV) light. ed.ac.uk

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a more powerful and quantitative method for the separation and purity determination of thiadiazole compounds. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of the structurally similar compound 5-Isopropyl-1,3,4-thiadiazol-2-amine. sielc.com This method is scalable and can be adapted for the preparative separation to isolate impurities. sielc.com The separation is typically achieved on a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com A simple mobile phase, consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid, is effective for the analysis. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

Below is an example of an HPLC method developed for a related thiadiazole amine.

| Parameter | Condition |

| Compound | 5-Isopropyl-1,3,4-thiadiazol-2-amine |

| Column | Newcrom R1 |